3,4'-Dimethyl-3'-fluorobutyrophenone

Description

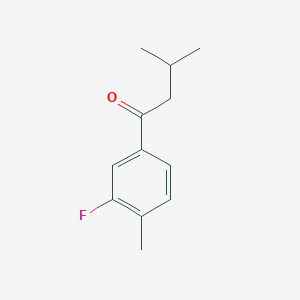

Structure

3D Structure

Properties

IUPAC Name |

1-(3-fluoro-4-methylphenyl)-3-methylbutan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FO/c1-8(2)6-12(14)10-5-4-9(3)11(13)7-10/h4-5,7-8H,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFZXGWJYTGNOOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)CC(C)C)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Synthesis of 3,4 Dimethyl 3 Fluorobutyrophenone

Retrosynthetic Analysis and Strategic Design for 3,4'-Dimethyl-3'-fluorobutyrophenone

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection strategies focus on the bond between the carbonyl group and the aromatic ring, suggesting two main synthetic pathways: Friedel-Crafts acylation and a Grignard reaction-based approach.

The Friedel-Crafts disconnection involves breaking the aryl-acyl C-C bond, leading to two key synthons: a nucleophilic aromatic ring (2-fluorotoluene) and an electrophilic acyl cation derived from 3-methylbutyryl chloride. This is often a direct and efficient method for the formation of aryl ketones.

Alternatively, a Grignard-based strategy involves the disconnection of the same aryl-acyl bond. This pathway would utilize a Grignard reagent, such as 3-fluoro-4-methylphenylmagnesium bromide, as the nucleophile, which would then react with an appropriate electrophile like 3-methylbutanenitrile or 3-methylbutanal (B7770604) followed by oxidation. The order of substituent placement on the aromatic ring is a critical consideration, as the directing effects of the methyl and fluoro groups will influence the feasibility and outcome of the synthesis. reddit.com

Precursors and Starting Materials Utilized in this compound Synthesis

The synthesis of this compound relies on a selection of key precursors and reagents. The choice of starting materials is dictated by the chosen synthetic pathway.

| Role | Compound Name | Chemical Formula | Pathway |

| Aromatic Precursor | 2-Fluorotoluene (B1218778) | C₇H₇F | Friedel-Crafts |

| Acylating Agent | 3-Methylbutanoyl chloride | C₅H₉ClO | Friedel-Crafts |

| Catalyst | Aluminum chloride | AlCl₃ | Friedel-Crafts |

| Grignard Precursor | 1-Bromo-3-fluoro-4-methylbenzene | C₇H₆BrF | Grignard |

| Electrophile | 3-Methylbutanenitrile | C₅H₉N | Grignard |

| Metal | Magnesium | Mg | Grignard |

| Solvent | Diethyl ether or Tetrahydrofuran | (C₂H₅)₂O or C₄H₈O | Grignard |

Established Synthetic Pathways for this compound Production

Friedel-Crafts Acylation Approaches to the Butyrophenone (B1668137) Core

The Friedel-Crafts acylation is a primary and widely employed method for synthesizing aryl ketones. In the context of this compound, this involves the reaction of 2-fluorotoluene with 3-methylbutanoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride. chemguide.co.uk

The reaction proceeds by the formation of an acylium ion from the reaction of 3-methylbutanoyl chloride with aluminum chloride. This electrophile then attacks the electron-rich aromatic ring of 2-fluorotoluene. The methyl group is an ortho-, para-director, and the fluorine atom is also an ortho-, para-director, albeit a deactivating one. Due to the steric hindrance from the methyl group, the acylation is expected to occur predominantly at the para-position relative to the methyl group, yielding the desired this compound. chemguide.co.uk A general procedure for a similar acylation involves adding the acyl chloride to a stirred suspension of the aromatic substrate and aluminum chloride in a suitable solvent like 1,2-dichloroethane (B1671644) on an ice bath. chemicalbook.com

Grignard Reaction-Based Syntheses of this compound

A viable alternative to Friedel-Crafts acylation is the use of a Grignard reagent. This pathway would commence with the formation of 3-fluoro-4-methylphenylmagnesium bromide from the reaction of 1-bromo-3-fluoro-4-methylbenzene with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran. youtube.com

The newly formed Grignard reagent can then be reacted with an appropriate electrophile. One possibility is the reaction with 3-methylbutanenitrile, which upon hydrolysis would yield the target ketone. Another approach involves the reaction with 3-methylbutanal to form a secondary alcohol, which would then require a subsequent oxidation step to afford the final butyrophenone product.

Alternative or Novel Synthetic Routes to this compound

Currently, there is a lack of specific information in the scientific literature regarding alternative or novel synthetic routes exclusively for this compound. However, general advancements in C-C bond formation, such as palladium-catalyzed cross-coupling reactions, could potentially be adapted for this synthesis. For instance, a Negishi or Suzuki coupling could theoretically be employed to couple a zinc or boronic acid derivative of 2-fluorotoluene with a suitable acylating agent. These methods, while not yet documented for this specific compound, represent potential future avenues for its synthesis.

Optimization of Reaction Conditions and Yield for this compound Synthesis

For the Friedel-Crafts acylation , key parameters to optimize would include:

Catalyst Loading: Varying the molar ratio of aluminum chloride to the reactants can significantly impact the reaction rate and yield.

Temperature: While typically initiated at low temperatures to control the exothermic reaction, the temperature can be gradually increased to drive the reaction to completion.

Solvent: The choice of solvent can influence the solubility of the reactants and the stability of the intermediate complexes. Solvents like nitrobenzene (B124822) or carbon disulfide are sometimes used, though chlorinated hydrocarbons are common. reddit.com

In the Grignard reaction , optimization would focus on:

Initiation: Ensuring the Grignard reagent formation begins can sometimes be challenging and may require an initiator like iodine or 1,2-dibromoethane. youtube.com

Anhydrous Conditions: Strict exclusion of moisture is critical for the success of the Grignard reaction.

Temperature Control: The reaction of the Grignard reagent with the electrophile is often performed at low temperatures to prevent side reactions.

The following table outlines hypothetical optimization parameters based on general chemical principles.

| Parameter | Friedel-Crafts Acylation | Grignard Reaction | Potential Impact on Yield |

| Temperature | 0°C to 60°C | -78°C to room temperature | Can affect reaction rate and selectivity. |

| Reaction Time | 1 to 24 hours | 1 to 12 hours | Longer times may lead to decomposition. |

| Solvent | Dichloroethane, Carbon Disulfide | Diethyl Ether, THF | Affects solubility and reactivity. |

| Reagent Ratio | Stoichiometric or slight excess of acylating agent | Stoichiometric Grignard reagent | Can drive the reaction to completion. |

Purification and Spectroscopic Characterization Techniques for Synthetic Confirmation of this compound

Following the synthesis, a rigorous purification process is essential to isolate the target compound from unreacted starting materials, byproducts, and residual catalysts. The structural confirmation of the purified this compound would then be carried out using a combination of spectroscopic techniques.

Purification:

The crude reaction mixture would typically undergo an aqueous workup to remove inorganic salts and water-soluble impurities. The organic layer would then be dried over an anhydrous salt like magnesium sulfate (B86663) and the solvent removed under reduced pressure. The primary purification method for a compound of this nature would be column chromatography on silica (B1680970) gel. A non-polar to moderately polar solvent system, such as a gradient of ethyl acetate (B1210297) in hexane, would likely be employed to separate the desired product from other organic components. The purity of the collected fractions would be monitored by thin-layer chromatography (TLC).

Spectroscopic Characterization:

The unambiguous identification of this compound relies on a combination of spectroscopic methods that provide detailed information about its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are fundamental for elucidating the carbon-hydrogen framework. nih.gov

¹H NMR: The proton NMR spectrum would be expected to show distinct signals corresponding to the aromatic protons of the tolyl group, the methyl protons of the tolyl group, the diastereotopic methylene (B1212753) protons adjacent to the carbonyl group and the chiral center, the methyl protons on the chiral center, and would show characteristic splitting patterns due to proton-proton and proton-fluorine couplings.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments. The carbonyl carbon would appear at a characteristic downfield shift. The carbon atom bonded to the fluorine atom would exhibit a large one-bond carbon-fluorine coupling constant (¹JC-F).

¹⁹F NMR: Fluorine NMR is a crucial technique for confirming the presence and environment of the fluorine atom in the molecule. A single resonance, likely split by the neighboring protons, would be expected.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. nih.gov A strong absorption band in the region of 1680-1700 cm⁻¹ would be indicative of the aryl ketone carbonyl group. Other characteristic absorptions would include those for C-H stretching of the aromatic and aliphatic portions of the molecule, and a C-F stretching vibration.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. nih.gov Electron ionization (EI) or electrospray ionization (ESI) could be used. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound. The fragmentation pattern would likely show characteristic losses of fragments such as the tolyl group or parts of the fluorinated butyl chain, aiding in structural confirmation.

Hypothetical Spectroscopic Data:

| Technique | Expected Data |

| ¹H NMR | Aromatic protons (~7.2-7.8 ppm), Methylene protons (~3.1-3.4 ppm), Tolyl methyl protons (~2.4 ppm), Butyl methyl protons (~1.5 ppm, doublet due to F coupling) |

| ¹³C NMR | Carbonyl carbon (~198 ppm), Aromatic carbons (~128-145 ppm), Fluorine-bearing carbon (~90-95 ppm, with large C-F coupling), Aliphatic carbons (~20-45 ppm) |

| ¹⁹F NMR | A single resonance with coupling to adjacent protons |

| IR (cm⁻¹) | ~1685 (C=O stretch), ~2900-3100 (C-H stretch), ~1100-1200 (C-F stretch) |

| Mass Spec (m/z) | Molecular ion peak corresponding to the exact mass of C₁₂H₁₅FO |

Derivatization, Analog Synthesis, and Medicinal Chemistry of 3,4 Dimethyl 3 Fluorobutyrophenone

Systematic Structural Modifications of the 3,4'-Dimethyl-3'-fluorobutyrophenone Scaffold

Systematic structural modifications of the this compound scaffold would be a logical step in any medicinal chemistry program aimed at exploring its therapeutic potential. The goal of such modifications is to elucidate the structure-activity relationships (SAR) and to optimize properties such as potency, selectivity, and pharmacokinetic profile. mdpi.compsu.edu Key areas for modification would include the aromatic ring, the butyrophenone (B1668137) chain, and the existing methyl and fluoro substituents.

A primary approach involves the exploration of various substituents on the phenyl ring. The introduction of electron-donating or electron-withdrawing groups at different positions can significantly impact the electronic properties of the molecule and its interaction with biological targets. nih.gov For instance, the placement of small alkyl groups, halogens (Cl, Br), or methoxy (B1213986) groups could be systematically investigated.

Another key area for modification is the butyrophenone side chain. Altering the length of the alkyl chain or introducing conformational constraints, such as incorporating the chain into a cyclic system, could profoundly affect the molecule's three-dimensional shape and its ability to fit into a specific binding pocket. mdpi.com

The following table illustrates a hypothetical set of initial modifications to probe the SAR of the this compound scaffold.

| Modification Area | Specific Modification | Rationale |

| Aromatic Ring | Varying substituent at the 4'-position (e.g., H, Cl, OCH₃) | To probe the electronic and steric requirements for activity. |

| Moving the methyl group to the 2' or 3' position | To understand the impact of methyl group placement on conformation and binding. | |

| Butyrophenone Chain | Chain extension or shortening (e.g., pentanophenone, propanophenone) | To determine the optimal distance between the aromatic ring and a potential interaction point. |

| Introduction of a double bond (α,β-unsaturation) | To alter the planarity and electronic distribution of the side chain. | |

| Fluoro Group | Replacement with other halogens (Cl, Br) or a hydroxyl group | To evaluate the role of the fluorine atom in binding, potentially as a hydrogen bond acceptor. |

These systematic modifications would provide a foundational understanding of the structural requirements for any observed biological activity, guiding further optimization efforts.

Synthesis of Analogs with Varied Fluorine Substitutions on the Butyrophenone Moiety

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to modulate physicochemical and biological properties. nih.gov Fluorine's high electronegativity and small size can influence a molecule's conformation, pKa, metabolic stability, and binding affinity. nih.gov In the context of this compound, varying the fluorine substitution pattern on the butyrophenone moiety would be a critical area of investigation.

The synthesis of analogs with fluorine at different positions could be achieved through several established methods. For example, fluorination at the α-position to the carbonyl can be accomplished using electrophilic fluorinating agents like Selectfluor. rsc.org The synthesis of analogs with fluorine at the β- or γ-positions would require different synthetic strategies, potentially involving the opening of fluorinated epoxides or the use of fluorinated building blocks.

The impact of fluorine substitution on the properties of a hypothetical series of butyrophenone analogs is outlined in the table below.

| Compound | Fluorine Position | Expected Impact on Properties |

| 2-Fluoro-butyrophenone analog | α-position | Increased acidity of the α-proton; potential for altered metabolic pathways. |

| 3-Fluoro-butyrophenone analog | β-position (as in the parent compound) | Creation of a stereocenter; potential for hydrogen bonding interactions. |

| 4-Fluoro-butyrophenone analog | γ-position | Increased metabolic stability by blocking potential sites of oxidation. |

| 3,3-Difluoro-butyrophenone analog | Geminal difluorination at the β-position | Elimination of the stereocenter; modulation of local electronic environment. |

Studies on related fluorinated ketones have shown that the position of the fluorine atom can have a profound effect on their biological activity. olemiss.edu For example, the conformational preferences of 2'-fluoro-substituted acetophenone (B1666503) derivatives have been shown to be influenced by the fluorine atom, which in turn could affect their interaction with biological targets. nih.gov

Exploration of Methyl Group Position and Substitution Patterns in this compound Derivatives

The "methyl effect" is a well-documented phenomenon in drug discovery, where the addition of a methyl group can lead to significant changes in a molecule's properties. juniperpublishers.com These changes can arise from steric effects, which can influence conformation and binding, as well as from electronic effects and improvements in metabolic stability. nih.govnih.gov In this compound, there are two methyl groups whose positions can be systematically varied.

The 3-methyl group on the butyrophenone chain is also a key site for modification. Replacing it with larger alkyl groups (e.g., ethyl, propyl) or removing it altogether would provide valuable insights into the steric requirements of the binding site.

The following table presents a hypothetical exploration of methyl group substitutions and their potential consequences.

| Analog | Modification | Potential Consequence |

| 2',4'-Dimethyl-3'-fluorobutyrophenone | Addition of a second methyl group on the phenyl ring | Increased lipophilicity; potential for enhanced binding through hydrophobic interactions. |

| 3'-Methyl-3'-fluorobutyrophenone | Moving the phenyl methyl group to the 3' position | Altered rotational barrier of the phenyl ring, potentially favoring a different binding conformation. |

| 4'-Methyl-3'-fluoro-3-ethylbutyrophenone | Increasing the size of the alkyl group on the side chain | Probing the size of the binding pocket; potential for increased steric hindrance. |

| 4'-Methyl-3'-fluorobutyrophenone | Removal of the 3-methyl group | Reduced steric bulk; potential for loss of a key hydrophobic interaction. |

The strategic placement of methyl groups can be a powerful tool for fine-tuning the pharmacological profile of a lead compound. nih.gov

Introduction of Stereochemical Elements into this compound Analogs

The presence of a fluorine atom at the 3-position of the butyrophenone chain in this compound already introduces a stereocenter. The biological activity of chiral molecules often resides in a single enantiomer, making the stereoselective synthesis and evaluation of individual enantiomers a crucial step in drug development. nih.gov

The synthesis of enantiomerically pure analogs of this compound could be achieved through several routes. One approach would be the use of chiral starting materials or chiral auxiliaries to guide the stereochemical outcome of a key reaction step. Another powerful method is the use of stereoselective catalysis, for example, employing a chiral catalyst for an asymmetric hydrogenation or alkylation reaction. nih.gov

Beyond the existing stereocenter, additional stereochemical complexity could be introduced to further probe the three-dimensional requirements of a biological target. For example, introducing another substituent on the butyrophenone chain would create diastereomers, each with a unique spatial arrangement of functional groups.

The following table outlines strategies for exploring the stereochemistry of this compound analogs.

| Stereochemical Goal | Synthetic Strategy | Expected Outcome |

| Isolation of (R) and (S) enantiomers | Chiral chromatography of the racemate or asymmetric synthesis. | Determination of the eutomer (the more active enantiomer). |

| Introduction of a second stereocenter at the 2-position | Diastereoselective aldol (B89426) reaction followed by further modification. | Generation of diastereomers with potentially different biological activities and physical properties. |

| Conformational restriction | Incorporation of the butyrophenone chain into a cyclic structure (e.g., a tetralone). | Reduced conformational flexibility, which may lead to increased potency and selectivity. |

Understanding the stereochemical requirements for activity is fundamental to designing potent and selective therapeutic agents.

Chemo-Enzymatic and Biocatalytic Approaches to this compound and its Derivatives

Chemo-enzymatic and biocatalytic methods offer significant advantages for the synthesis of complex molecules, particularly those with chiral centers. nih.govnih.gov These methods often proceed with high regio- and stereoselectivity under mild reaction conditions, making them attractive for pharmaceutical synthesis. nih.gov

For the synthesis of this compound and its derivatives, enzymes could be employed in several key steps. For instance, a lipase (B570770) could be used for the kinetic resolution of a racemic alcohol precursor, providing access to enantiomerically enriched starting materials. frontiersin.org Reductases could be used for the stereoselective reduction of a ketone to a chiral alcohol, which could then be converted to the desired fluorinated compound.

A potential chemo-enzymatic route to an enantiomerically pure precursor of (R)-3,4'-Dimethyl-3'-fluorobutyrophenone is depicted below:

Chemical Synthesis: Synthesis of a prochiral ketone precursor.

Biocatalytic Reduction: Use of a ketoreductase (KRED) with a specific cofactor recycling system to asymmetrically reduce the ketone to the corresponding (R)-alcohol.

Chemical Conversion: Fluorination of the resulting chiral alcohol with inversion of configuration to yield the (S)-fluorinated product, or with retention to yield the (R)-fluorinated product.

The use of biocatalysis could be particularly valuable for establishing the stereocenter at the 3-position with high enantiomeric excess. rsc.org

| Enzyme Class | Potential Application in Synthesis | Advantage |

| Lipases | Kinetic resolution of a racemic alcohol or ester precursor. | High enantioselectivity and stability in organic solvents. |

| Ketoreductases (KREDs) | Asymmetric reduction of a prochiral ketone to a chiral alcohol. | Excellent stereocontrol, providing access to either enantiomer by selecting the appropriate enzyme. |

| Halogenases | Direct fluorination of a C-H bond (currently more challenging for fluorine). | Potential for late-stage functionalization, though fluorinases are less common than chlorinases and brominases. |

The integration of biocatalysis into the synthetic strategy for this compound analogs could lead to more efficient and sustainable manufacturing processes. nih.gov

Design and Synthesis of Prodrugs or Bioprecursors of this compound

Prodrugs are inactive or less active molecules that are converted into the active parent drug in the body through enzymatic or chemical transformation. The prodrug approach is often used to improve a drug's physicochemical properties, such as solubility or membrane permeability, or to enhance its pharmacokinetic profile.

For a ketone-containing compound like this compound, several prodrug strategies could be envisioned. The carbonyl group itself can be masked as a ketal or an acetal, which can be designed to hydrolyze under the acidic conditions of the stomach or be cleaved by enzymes in the body.

Another approach would be to create a bioprecursor that is metabolized to the active compound. For example, an alcohol precursor could be synthesized, which would then be oxidized in vivo by alcohol dehydrogenases to the active ketone.

The table below summarizes potential prodrug strategies for this compound.

| Prodrug Moiety | Linkage to Parent Drug | Activation Mechanism | Potential Advantage |

| Dimethyl Ketal | At the carbonyl group | Hydrolysis in acidic environment (e.g., stomach). | Increased stability in formulation. |

| Acyloxyalkyl Ether | Attached to a hydroxyl precursor | Cleavage by esterases. | Improved lipophilicity and membrane permeability. |

| Phosphate Ester | Attached to a hydroxyl precursor | Cleavage by phosphatases. | Increased aqueous solubility for intravenous administration. |

The design and synthesis of prodrugs would be a logical step in the later stages of drug development to optimize the delivery and performance of a promising lead compound based on the this compound scaffold.

Metabolism and Pre Clinical Pharmacokinetic Research of 3,4 Dimethyl 3 Fluorobutyrophenone

In Vitro Metabolic Pathways of 3,4'-Dimethyl-3'-fluorobutyrophenone in Hepatic Microsomes and Isolated Hepatocytes

No studies detailing the in vitro metabolic pathways of this compound in either human or animal liver microsomes or isolated hepatocytes were found in the public domain. In general, such studies involve incubating the compound with these liver preparations to observe its degradation and the formation of metabolites. nuvisan.comresearchgate.net The rate of metabolism provides insights into the compound's half-life and potential for drug-drug interactions. nuvisan.com

Identification and Structural Characterization of this compound Metabolites

There is no available information on the identification and structural characterization of metabolites of this compound. Typically, liquid chromatography-mass spectrometry (LC-MS) is a key technique used to separate and identify the chemical structures of metabolites formed in biological samples. mdpi.comnih.gov

Enzyme Systems Involved in the Biotransformation of this compound (e.g., Cytochrome P450 isoforms, UGTs)

The specific enzyme systems, such as Cytochrome P450 (CYP) isoforms and UDP-glucuronosyltransferases (UGTs), responsible for the biotransformation of this compound have not been documented. nih.govnih.gov These enzyme families are the most important in human drug metabolism. nih.gov In vitro studies using human liver microsomes are a common method to identify which CYP enzymes are involved in a compound's metabolism. xenotech.comnih.govdoi.org

Stereoselective Metabolism and Chiral Inversion of this compound

Given that this compound possesses a chiral center, its metabolism could be stereoselective. However, no studies on the stereoselective metabolism or potential chiral inversion of this compound have been published. Stereoselectivity in metabolism can be a significant factor in the pharmacokinetics and pharmacodynamics of a drug. researchgate.net

In Vitro Permeability Studies across Biological Barriers (e.g., Caco-2 cell monolayers, blood-brain barrier models)

There is no data available from in vitro permeability studies of this compound. Such studies, often using Caco-2 cell monolayers as a model for the intestinal barrier, are crucial for predicting a compound's oral absorption. researchgate.netnih.govmdpi.com Similarly, no information exists regarding its ability to cross the blood-brain barrier, which would be assessed using specialized in vitro models. citeab.comnih.govmdpi.com

Plasma Protein Binding and Distribution Studies of this compound

The extent to which this compound binds to plasma proteins is currently unknown. Plasma protein binding is a critical parameter that influences the distribution and availability of a compound to its target sites. researchgate.netnih.gov This is typically determined through in vitro experiments using techniques like equilibrium dialysis or ultrafiltration. researchgate.net

Analytical Methodologies for the Detection and Quantification of 3,4 Dimethyl 3 Fluorobutyrophenone in Research Matrices

Chromatographic Separation Techniques for 3,4'-Dimethyl-3'-fluorobutyrophenone Analysis

Chromatographic techniques are fundamental in the analysis of this compound, providing the necessary separation from other components in a sample. The choice of method depends on the specific requirements of the analysis, such as the desired sensitivity, selectivity, and the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of butyrophenone (B1668137) derivatives. For this compound, reversed-phase HPLC is a common approach. researchgate.net This method typically employs a nonpolar stationary phase, such as a C18 column, and a polar mobile phase. researchgate.net

Different detection modes can be coupled with HPLC to enhance sensitivity and selectivity:

UV Detection: Ultraviolet (UV) detection is a standard method that can be used for the quantification of this compound, which possesses chromophores that absorb in the UV region. While robust, it may lack the selectivity needed for complex matrices.

Fluorescence Detection: For compounds that fluoresce or can be derivatized to be fluorescent, this detection method offers higher sensitivity and selectivity compared to UV detection. nih.gov

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides the highest level of selectivity and sensitivity, allowing for definitive identification and quantification even at trace levels. researchgate.net

| Parameter | Typical Conditions for Butyrophenone Analysis |

| Column | Reversed-phase C18 |

| Mobile Phase | Acetonitrile (B52724)/Water or Methanol/Water gradients |

| Detection | UV, Fluorescence, Mass Spectrometry (MS) |

This table presents typical starting conditions for HPLC analysis of butyrophenone derivatives, which can be adapted for this compound.

Gas Chromatography (GC) Coupled with Specific Detectors

Gas Chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable compounds like this compound. The compound is introduced into a heated injection port, vaporized, and separated on a capillary column.

Common detectors used with GC include:

Flame Ionization Detector (FID): A universal detector that is sensitive to hydrocarbons.

Nitrogen-Phosphorus Detector (NPD): Offers enhanced selectivity for nitrogen- and phosphorus-containing compounds.

Electron Capture Detector (ECD): Highly sensitive to halogenated compounds, making it particularly suitable for the analysis of fluorinated molecules like this compound.

Mass Spectrometry (MS): GC-MS provides detailed structural information and is considered a gold standard for compound identification.

| Parameter | Typical Conditions for GC Analysis |

| Column | Capillary columns (e.g., DB-5ms, HP-1) |

| Injector Temperature | 250-280 °C |

| Oven Program | Temperature gradient to ensure separation |

| Detector | FID, NPD, ECD, MS |

This table outlines general GC parameters that can be optimized for the analysis of this compound.

Chiral Chromatography for Enantiomeric Separation of this compound

Since this compound possesses a chiral center at the C3 position, the separation of its enantiomers is often necessary to understand their distinct biological activities. Chiral chromatography is the primary method used for this purpose. nih.gov

Two main approaches are employed:

Direct Separation: This involves the use of a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds. nih.gov

Indirect Separation: This method involves derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. chiralpedia.com

| Technique | Description |

| Direct Chiral HPLC | Utilizes a chiral stationary phase (e.g., polysaccharide-based) to directly separate enantiomers. nih.gov |

| Indirect Chiral Analysis | Involves derivatization with a chiral agent to form diastereomers, followed by separation on an achiral column. chiralpedia.com |

This table summarizes the primary methods for the chiral separation of compounds like this compound.

Spectroscopic Techniques for Structural Elucidation and Quantification of this compound

Spectroscopic techniques are indispensable for confirming the chemical structure and quantifying this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules.

¹H NMR: Provides information about the number and environment of protons in the molecule, including the methyl groups and the aromatic protons.

¹³C NMR: Reveals the number and types of carbon atoms present in the structure.

¹⁹F NMR: Is particularly valuable for fluorinated compounds, as it directly probes the fluorine atom and its local environment, providing characteristic chemical shifts and coupling constants. nih.govnih.gov The presence of a single fluorine atom in this compound would result in a distinct signal in the ¹⁹F NMR spectrum.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) Applications

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for its identification.

MS: When coupled with GC or HPLC, it allows for the determination of the molecular ion peak of this compound.

MS/MS: Tandem mass spectrometry involves the selection and fragmentation of a specific ion (typically the molecular ion), generating a characteristic fragmentation pattern. This technique, often used in conjunction with LC or GC, offers very high selectivity and is used for quantification in complex matrices and for structural confirmation. researchgate.net The fragmentation pattern would be expected to show characteristic losses related to the butyrophenone core and the dimethyl and fluoro substituents.

| Technique | Information Obtained |

| ¹H NMR | Proton environment and count |

| ¹³C NMR | Carbon skeleton structure |

| ¹⁹F NMR | Fluorine environment and coupling nih.govnih.gov |

| MS | Molecular weight determination |

| MS/MS | Structural confirmation and quantification researchgate.net |

This table highlights the key information provided by various spectroscopic techniques for the analysis of this compound.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for the structural elucidation and quantification of new molecules.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to its key structural features. Theoretical calculations, such as those using Density Functional Theory (DFT), can be employed to predict the vibrational frequencies and compare them with experimental data for structural confirmation. mdpi.comresearchgate.net The analysis of related fluorinated compounds has demonstrated the utility of IR spectroscopy in identifying specific vibrational modes. researchgate.netnih.gov

Expected IR Absorption Bands for this compound:

| Functional Group | **Expected Wavenumber (cm⁻¹) ** | Vibrational Mode |

| Aromatic C-H | 3100-3000 | Stretching |

| Aliphatic C-H | 2980-2850 | Stretching |

| Carbonyl (C=O) | 1700-1680 | Stretching |

| Aromatic C=C | 1600-1450 | Stretching |

| C-F | 1250-1000 | Stretching |

Note: The exact positions of the absorption bands can be influenced by the molecular environment and intermolecular interactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for quantifying compounds containing chromophores. The butyrophenone structure, with its aromatic ring conjugated to a carbonyl group, is expected to exhibit distinct absorption maxima in the UV region. researchgate.netnih.gov The position and intensity of these maxima can be influenced by the solvent polarity. researchgate.net This technique is often used in conjunction with liquid chromatography for quantitative analysis. researchgate.netimpactfactor.org

Expected UV-Vis Absorption Data for this compound in a Polar Solvent (e.g., Methanol):

| Parameter | Expected Value |

| λmax 1 | ~250-260 nm |

| λmax 2 | ~280-290 nm |

| Molar Absorptivity (ε) | Dependent on concentration |

Hyphenated Techniques for Comprehensive Analysis of this compound (e.g., GC-MS, LC-MS/MS, NMR-MS)

Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of mass spectrometry, are indispensable for the analysis of novel compounds in complex mixtures. tandfonline.commdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For this compound, GC-MS would provide both the retention time, a characteristic of the compound under specific chromatographic conditions, and a mass spectrum, which serves as a molecular fingerprint. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak and a series of fragment ions resulting from the cleavage of the butyrophenone backbone. The presence of matrix effects can influence quantification, and the use of analyte protectants may be necessary. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and selective technique suitable for a wide range of compounds, including those that are not amenable to GC analysis. nih.govresearchgate.net For the analysis of this compound in biological matrices, LC-MS/MS would be the method of choice due to its ability to minimize matrix interference and achieve low detection limits. nih.govnih.govresearchgate.net The technique involves the separation of the analyte by liquid chromatography, followed by ionization (e.g., electrospray ionization - ESI) and tandem mass spectrometry. In MS/MS, a specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected and fragmented to produce characteristic product ions, which are then used for quantification.

Nuclear Magnetic Resonance-Mass Spectrometry (NMR-MS): The coupling of NMR and MS provides complementary information for unambiguous structure elucidation. While less common for routine quantitative analysis, NMR-MS is a powerful tool in research for the definitive identification of unknown compounds and their metabolites. nih.gov ¹H and ¹³C NMR would provide detailed information about the carbon-hydrogen framework of this compound, while ¹⁹F NMR would be specific for the fluorine atom. mdpi.comchemicalbook.com

Illustrative LC-MS/MS Parameters for this compound:

| Parameter | Condition |

| LC Column | C18 reverse-phase |

| Mobile Phase | Gradient of acetonitrile and water with 0.1% formic acid |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (m/z) | Expected [M+H]⁺ |

| Product Ions (m/z) | Hypothetical fragments from the butyrophenone structure |

Sample Preparation Strategies for this compound in Complex Biological Research Samples (e.g., Cell Lysates, Tissue Homogenates, Microsomes)

Effective sample preparation is critical to remove interfering substances from biological matrices and to concentrate the analyte of interest before instrumental analysis. nih.gov The choice of method depends on the nature of the sample and the analytical technique to be used.

Protein Precipitation (PPT): This is a simple and rapid method for removing proteins from biological samples. It involves adding a water-miscible organic solvent, such as acetonitrile or methanol, to the sample to precipitate the proteins, which are then removed by centrifugation. nih.gov

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. The pH of the aqueous phase can be adjusted to optimize the extraction of the target analyte.

Solid-Phase Extraction (SPE): SPE is a more selective sample preparation technique that uses a solid sorbent to isolate the analyte from the sample matrix. The choice of sorbent (e.g., C18, mixed-mode) depends on the physicochemical properties of this compound.

Comparison of Sample Preparation Techniques:

| Technique | Advantages | Disadvantages | Applicability for this compound |

| Protein Precipitation | Fast, simple, inexpensive | Non-selective, may result in matrix effects | Suitable for initial screening and high-throughput analysis |

| Liquid-Liquid Extraction | Good for removing salts and polar interferences | Labor-intensive, requires large volumes of organic solvents | Effective for cleaner extracts compared to PPT |

| Solid-Phase Extraction | High selectivity, high recovery, can concentrate the analyte | More expensive and time-consuming than PPT and LLE | Ideal for achieving low detection limits and high-quality data |

Validation Parameters of Analytical Methods for this compound: Specificity, Linearity, Accuracy, Precision, Limit of Detection, Limit of Quantification

Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. globalresearchonline.net The validation parameters are defined by international guidelines, such as those from the International Council for Harmonisation (ICH). youtube.com

Specificity: Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For chromatographic methods, this is demonstrated by the separation of the analyte peak from other peaks.

Linearity: Linearity is the ability of the method to obtain test results that are directly proportional to the concentration of the analyte in the sample. This is typically evaluated by analyzing a series of standards over a defined concentration range.

Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value. It is usually determined by analyzing samples with a known concentration of the analyte (e.g., spiked control matrix) and expressing the results as a percentage of recovery. nih.gov

Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and can be assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Typical Acceptance Criteria for Method Validation:

| Parameter | Acceptance Criterion |

| Linearity (Correlation Coefficient, r²) | ≥ 0.99 |

| Accuracy (% Recovery) | 85-115% (may vary based on concentration) |

| Precision (RSD) | ≤ 15% (≤ 20% at LOQ) |

| Specificity | No significant interference at the retention time of the analyte |

| LOD | Signal-to-noise ratio of ≥ 3 |

| LOQ | Signal-to-noise ratio of ≥ 10 |

Future Directions and Emerging Research Avenues for 3,4 Dimethyl 3 Fluorobutyrophenone

Development of Novel and Sustainable Synthetic Approaches for 3,4'-Dimethyl-3'-fluorobutyrophenone

The synthesis of this compound has not been reported in the scientific literature, presenting an opportunity for the development of innovative and sustainable synthetic strategies. Traditional methods for synthesizing butyrophenone (B1668137) derivatives often involve multi-step processes that may utilize hazardous reagents. Future research could focus on creating efficient and environmentally benign routes.

One potential approach involves the strategic introduction of the fluorine atom at the C3 position. This could be achieved through electrophilic or nucleophilic fluorination of a suitable precursor. For instance, an enolate or silyl (B83357) enol ether of 4'-methylbutyrophenone (B132175) could be treated with an electrophilic fluorinating agent. Alternatively, a precursor with a leaving group at the C3 position could undergo nucleophilic substitution with a fluoride (B91410) source.

Another promising avenue is the use of transition-metal-catalyzed cross-coupling reactions. For example, a Friedel-Crafts acylation of toluene (B28343) with a fluorinated butyryl chloride derivative could be explored. The development of a one-pot synthesis would be a significant advancement, potentially improving yield and reducing waste.

Key areas for synthetic research would include:

Stereoselective Fluorination: Developing methods to control the stereochemistry at the C3 position, which could be crucial for biological activity.

Catalytic Routes: Employing organocatalysis or transition-metal catalysis to improve efficiency and reduce the environmental impact. dtic.mil

Flow Chemistry: Utilizing microreactor technology for a safe, scalable, and continuous synthesis process, which is particularly advantageous for handling potentially hazardous reagents.

Interactive Data Table: Comparison of Potential Synthetic Strategies

| Strategy | Potential Precursors | Key Reagents | Advantages | Challenges |

|---|---|---|---|---|

| Electrophilic Fluorination | 4'-Methylbutyrophenone | N-Fluorobenzenesulfonimide (NFSI) | High regioselectivity | Cost of fluorinating agents |

| Nucleophilic Fluorination | 3-Hydroxy-3,4'-dimethylbutyrophenone | Diethylaminosulfur trifluoride (DAST) | Readily available precursors | Potential for side reactions |

| Friedel-Crafts Acylation | Toluene, 3-Fluoro-3-methylbutyryl chloride | Lewis Acid (e.g., AlCl₃) | Direct C-C bond formation | Regioselectivity (ortho vs. para) |

Advanced In Silico Screening and Artificial Intelligence Applications in this compound Research

Before embarking on extensive laboratory synthesis and testing, computational methods can provide valuable insights into the potential properties of this compound. In silico screening can predict its binding affinity to a wide array of biological targets, particularly those associated with known butyrophenone activity, such as dopamine (B1211576) and serotonin (B10506) receptors. nih.govdrugbank.comnih.gov

Advanced molecular docking studies could be performed to model the interaction of this compound with the binding pockets of various G-protein coupled receptors (GPCRs). It would be particularly interesting to compare its predicted binding mode to that of established drugs like Haloperidol (B65202). nih.gov The use of both active and inactive state receptor models could help in predicting whether the compound is likely to act as an agonist or an antagonist. nih.gov

Artificial intelligence (AI) and machine learning models are transforming drug discovery. nih.gov These tools could be employed to:

Predict a comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile.

Generate a hypothetical pharmacological profile by screening against large databases of biological targets.

Design a library of virtual derivatives of this compound with potentially improved properties, guiding future synthetic efforts.

Exploration of this compound as a Chemical Probe for Biological Systems

Should initial screenings reveal a high affinity and selectivity for a specific biological target, this compound could be developed into a chemical probe. A chemical probe is a small molecule used to study the function of a protein or a biological pathway in cells or living organisms. mdpi.com

To serve as an effective probe, the compound should ideally exhibit:

High potency for its intended target.

High selectivity over other related targets.

A well-understood mechanism of action.

If these criteria are met, the core structure of this compound could be modified to incorporate reporter tags, such as a fluorescent group or a biotin (B1667282) tag, without significantly disrupting its binding. Such a modified probe could be used in techniques like fluorescence microscopy or affinity purification to visualize the subcellular localization of its target protein or to identify its binding partners.

Integration of this compound Research with Systems Biology and Omics Approaches

To understand the broader biological effects of this compound, a systems biology approach would be invaluable. nih.gov Rather than focusing on a single target, systems biology aims to understand the compound's impact on complex cellular networks. frontiersin.org This is particularly relevant for neuropsychiatric research, where diseases are understood to involve disruptions in multiple pathways. nih.govnih.gov

Potential research avenues include:

Transcriptomics (RNA-seq): Treating neuronal cell cultures with the compound and analyzing changes in gene expression to identify affected pathways.

Proteomics: Using mass spectrometry to identify changes in protein expression and post-translational modifications.

Metabolomics: Analyzing changes in the cellular metabolome to understand the compound's impact on metabolic pathways.

These omics datasets could be integrated using bioinformatics tools to build a comprehensive model of the cellular response to this compound, potentially uncovering novel mechanisms and off-target effects. nih.gov

Unexplored Pharmacological Targets and Novel Mechanisms of Action for this compound

While the butyrophenone class is historically associated with dopamine D2 receptor antagonism, many newer antipsychotic agents have a more complex, multi-receptor binding profile. nih.govnih.govlitfl.com The unique structure of this compound may confer affinity for a novel set of targets.

Future research should include a broad, unbiased screening panel to determine its binding affinities across a wide range of receptors, ion channels, and enzymes. This could include various subtypes of dopamine and serotonin receptors, as well as adrenergic, muscarinic, and histamine (B1213489) receptors. nih.gov The sigma-1 receptor, an intracellular chaperone protein, is another plausible target, given that fluorinated analogues of other antipsychotics have shown high affinity for it. nih.gov

It is also conceivable that the compound may not act via direct receptor binding but could modulate intracellular signaling pathways or have effects on neuroplasticity. Investigating its impact on second messenger systems, protein phosphorylation cascades, and gene expression related to synaptic function would be a critical area of research.

Interactive Data Table: Hypothetical Target Screening Panel

| Target Class | Specific Examples | Rationale |

|---|---|---|

| Dopamine Receptors | D₁, D₂, D₃, D₄, D₅ | Core target class for butyrophenones litfl.com |

| Serotonin Receptors | 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂C, 5-HT₆, 5-HT₇ | Key targets for atypical antipsychotics nih.gov |

| Adrenergic Receptors | α₁, α₂ | Common off-targets for antipsychotics |

| Sigma Receptors | σ₁, σ₂ | Potential target for fluorinated CNS compounds nih.gov |

| Ion Channels | Voltage-gated Na⁺, K⁺, Ca²⁺ channels | Modulation of neuronal excitability |

Potential for this compound as a Lead Compound for Further Academic Drug Discovery Research (Pre-clinical, Non-Therapeutic Focus)

Given the rich history of butyrophenones in medicine, this compound stands as a promising lead compound for academic drug discovery research. wikipedia.orgnih.govdrugbank.com A lead compound is a chemical starting point for the development of new drugs. The goal of this preclinical, non-therapeutic research would be to systematically explore its structure-activity relationships (SAR).

By synthesizing and testing a series of analogues, researchers could determine how each part of the molecule (the 4'-methylphenyl group, the carbonyl group, the 3-fluoro substituent, and the 3-methyl group) contributes to its biological activity. This could involve:

Varying the position and nature of the substituent on the phenyl ring.

Replacing the phenyl ring with other aromatic or heteroaromatic systems.

Exploring different stereoisomers of the compound.

This fundamental research would not be aimed at developing a therapeutic product but at generating knowledge about how small molecules interact with biological systems. The insights gained could guide the design of future compounds with more refined pharmacological profiles for a variety of research applications.

Q & A

Q. What are the recommended synthetic routes for 3,4'-Dimethyl-3'-fluorobutyrophenone, and what challenges arise during purification?

The synthesis of fluorinated aromatic ketones like this compound typically involves halogen substitution (e.g., fluorination via nucleophilic aromatic substitution) or catalytic carbonylation of aryl halides . For example, fluorobenzophenone derivatives are often synthesized using Pd-catalyzed cross-coupling reactions. Challenges include controlling regioselectivity and removing trace solvents (e.g., DMF) during purification. Column chromatography with gradient elution (hexane/ethyl acetate) and recrystallization in ethanol are common methods to isolate high-purity products .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

Key techniques include:

- NMR : Compare - and -NMR spectra with computational predictions (e.g., DFT calculations) to confirm substituent positions and fluorine integration .

- IR Spectroscopy : Identify characteristic carbonyl (C=O) stretches (~1700 cm) and aromatic C-F vibrations (~1200 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion [M+H] with a tolerance of <2 ppm .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize diastereomer formation during the synthesis of fluorinated intermediates?

Diastereomer formation in fluorinated compounds often stems from steric hindrance at the ortho position. To mitigate this:

- Use chiral auxiliaries (e.g., Evans’ oxazolidinones) to enforce stereochemical control.

- Optimize reaction temperature (e.g., lower temps reduce kinetic byproducts) and solvent polarity (e.g., THF vs. DMSO) to favor thermodynamic products .

- Monitor progress via inline -NMR to detect early-stage impurities .

Q. What strategies resolve contradictions between computational predictions and experimental spectral data for fluorinated aromatic systems?

Discrepancies in NMR or IR data may arise from solvent effects or conformational flexibility. Solutions include:

- Solvent Correction : Re-run computational models (e.g., Gaussian) with explicit solvent parameters (e.g., PCM for DMSO).

- Dynamic Effects : Use molecular dynamics simulations to account for rotational barriers in bulky substituents .

- 2D NMR : Employ NOESY or ROESY to confirm spatial proximity of methyl and fluorine groups .

Q. How can researchers assess the stability of this compound under varying storage conditions?

Design accelerated degradation studies:

- Thermal Stability : Heat samples to 40–60°C and monitor decomposition via HPLC-UV at 254 nm.

- Photostability : Expose to UV light (300–400 nm) and track ketone degradation products (e.g., benzoic acid derivatives) .

- Humidity Tests : Store at 75% relative humidity; fluorine substituents may hydrolyze under acidic conditions, requiring inert atmospheres (N) for long-term storage .

Methodological Considerations for Pharmacological Studies

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound derivatives?

- Receptor Binding Assays : Use radiolabeled ligands (e.g., -spiperone for dopamine D2 receptors) to measure competitive binding affinity.

- Cytochrome P450 Inhibition : Screen for metabolic interactions using human liver microsomes and LC-MS/MS quantification .

- Cellular Toxicity : MTT assays in HEK293 or HepG2 cells to establish IC values .

Data Interpretation and Contradictions

Q. How should researchers address conflicting solubility data for fluorinated aromatic ketones in polar vs. nonpolar solvents?

Contradictions often arise from crystallinity or polymorphic forms. To resolve:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.